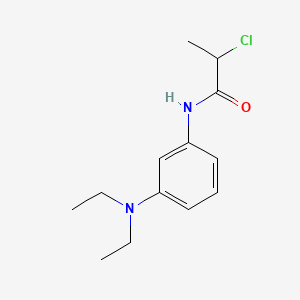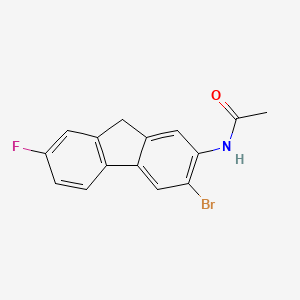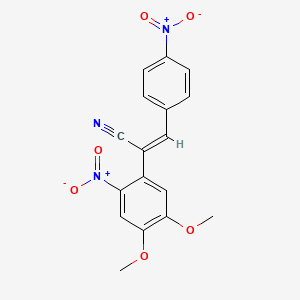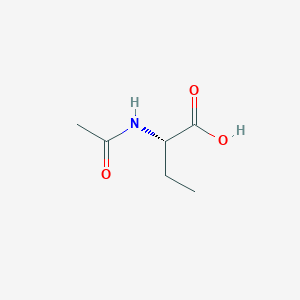
sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate: is a compound that features a sodium ion paired with a hexadecanoate anion labeled with carbon-13 isotopes at each carbon position. This compound is a labeled fatty acid salt, often used in scientific research for tracing metabolic pathways and studying lipid metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate typically involves the following steps:
Synthesis of 13C-labeled hexadecanoic acid: This can be achieved through the carboxylation of 13C-labeled Grignard reagents or by using 13C-labeled precursors in a biosynthetic pathway.
Neutralization Reaction: The 13C-labeled hexadecanoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of 13C-labeled hexadecanoic acid followed by its neutralization with sodium hydroxide. The process requires stringent control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: Sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate can undergo oxidation reactions, typically resulting in the formation of shorter-chain fatty acids and carbon dioxide.
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with other metal salts can lead to the exchange of the sodium ion.
Major Products:
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: Hexadecanol.
Substitution: Various metal hexadecanoates.
科学研究应用
Chemistry:
- Used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism.
- Employed in the synthesis of labeled compounds for NMR spectroscopy.
Biology:
- Utilized in studies of lipid metabolism and transport within biological systems.
- Helps in understanding the role of fatty acids in cellular processes.
Medicine:
- Investigated for its potential in studying metabolic disorders and diseases related to lipid metabolism.
- Used in research on drug delivery systems involving fatty acid derivatives.
Industry:
- Applied in the production of labeled compounds for research and development.
- Used in quality control processes to trace the origin and pathway of fatty acids in products.
作用机制
The mechanism of action of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of fatty acid metabolism, including synthesis, degradation, and transport.
相似化合物的比较
Sodium palmitate: The non-labeled version of hexadecanoate.
Sodium stearate: Another fatty acid salt with an 18-carbon chain.
Sodium oleate: A fatty acid salt with a double bond in the carbon chain.
Comparison:
Uniqueness: The primary uniqueness of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate lies in its carbon-13 labeling, which allows for detailed metabolic studies that are not possible with non-labeled compounds.
Applications: While similar compounds are used in various industrial and research applications, the labeled version is specifically valuable for tracing and studying metabolic pathways.
属性
分子式 |
C16H31NaO2 |
|---|---|
分子量 |
294.29 g/mol |
IUPAC 名称 |
sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI 键 |
GGXKEBACDBNFAF-SJIUKAAASA-M |
手性 SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)


![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)




